

spectral analysis data for (3-hydroxyphenyl)boronic acid

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Compound of Interest

Compound Name: (3-hydroxyphenyl)boronic Acid

Cat. No.: B1301963

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An In-depth Technical Guide to the Spectral Analysis of **(3-hydroxyphenyl)boronic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-hydroxyphenyl)boronic acid, also known as 3-hydroxybenzeneboronic acid, is a versatile bifunctional organic compound widely utilized in organic synthesis, medicinal chemistry, and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions, as a building block for complex sensors, and in the development of therapeutic agents necessitates rigorous analytical characterization. This guide provides a comprehensive overview of the key spectroscopic techniques used to verify the structure, purity, and properties of **(3-hydroxyphenyl)boronic acid**, complete with detailed experimental protocols and data interpretation.

Physicochemical Properties

A summary of the fundamental physicochemical properties of **(3-hydroxyphenyl)boronic acid** is presented below.

Property	Value	Reference
Molecular Formula	C ₆ H ₇ BO ₃	[1] [2]
Molecular Weight	137.93 g/mol	[1]
Appearance	Pink to grey to tan crystalline powder	[2]
Melting Point	210-213 °C (with decomposition)	
CAS Number	87199-18-6	[1] [2]

Spectroscopic Data

The following tables summarize the expected spectral data for **(3-hydroxyphenyl)boronic acid** based on published data for structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or Methanol-d₄ to avoid issues with the oligomerization of the boronic acid moiety.

Table 2.1: Predicted ¹H and ¹³C NMR Spectral Data in DMSO-d₆ (Note: The chemical shifts for aromatic protons and carbons are complex due to meta-substitution and may appear as overlapping multiplets. The carbon attached to boron is often broadened due to quadrupolar relaxation and may be difficult to observe directly[\[3\]](#).)

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H NMR	~9.5 (broad s)	Broad Singlet	Phenolic -OH
	~8.0 (broad s)	Broad Singlet	Boronic acid -B(OH) ₂
	~7.0 - 7.4	Complex Multiplet	Aromatic C-H
^{13}C NMR	~157	Singlet	C-OH
	~115 - 130	Multiple Signals	Aromatic C-H
	~135 (very broad)	Broad Singlet	C-B(OH) ₂
^{11}B NMR	~28 - 30	Broad Singlet	Trigonal boronic acid

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically acquired from a solid sample using a KBr pellet or Attenuated Total Reflectance (ATR).

Table 2.2: Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group	Reference
3550 - 3200	Strong, Broad	O-H Stretch	Phenol & Boronic Acid (H-bonded)	[4][5]
~3030	Medium	C-H Stretch	Aromatic C-H	[6]
1600 - 1450	Medium-Strong	C=C Stretch	Aromatic Ring	[6]
~1350	Strong	B-O Stretch	Boronic Acid	[5]
~1200	Strong	C-O Stretch	Phenol	[7]
~860 - 750	Strong	C-H Bend	Aromatic (meta-substitution)	[8]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Electrospray Ionization (ESI) is a common technique for this type of molecule.

Table 2.3: Expected Mass Spectrometry Data (ESI-MS)

m/z (Daltons)	Ion Species	Interpretation
138.05	$[M]^+$ or $[M+H]^+$	Molecular Ion (depending on mode)
120.04	$[M-H_2O]^+$	Loss of a water molecule
77.99	$[M-B(OH)_3]^+$	Loss of boric acid

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic system.

Table 2.4: Predicted UV-Vis Absorption Data

Solvent	Predicted λ_{max} (nm)	Chromophore
Ethanol/Methanol	~275 - 285	Phenyl and Phenolic $\pi \rightarrow \pi^*$ transitions

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of **(3-hydroxyphenyl)boronic acid** for ^1H NMR (20-50 mg for ^{13}C NMR) into a clean, dry vial.[3]
- Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

- Dissolution: Gently vortex the vial to ensure the sample is fully dissolved. Gentle warming may be applied if necessary.
- Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Insert the tube into the NMR spectrometer.
 - Tune and shim the instrument to the sample.
 - Acquire ^1H , ^{13}C , and ^{11}B spectra using standard instrument parameters. Reference the spectra to the residual solvent peak (DMSO-d₆: ~2.50 ppm for ^1H , ~39.52 ppm for ^{13}C).[3]

IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of **(3-hydroxyphenyl)boronic acid**.
- Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample by grinding.
- Pellet Pressing: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Analysis: Record the spectrum, typically in the range of 4000-400 cm^{-1} . Acquire a background spectrum of the empty sample chamber beforehand for automatic subtraction.

Mass Spectrometry Protocol (LC-MS with ESI)

- Sample Preparation: Prepare a stock solution of **(3-hydroxyphenyl)boronic acid** (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this solution to a final concentration of approximately 1-10 $\mu\text{g}/\text{mL}$ using the mobile phase.

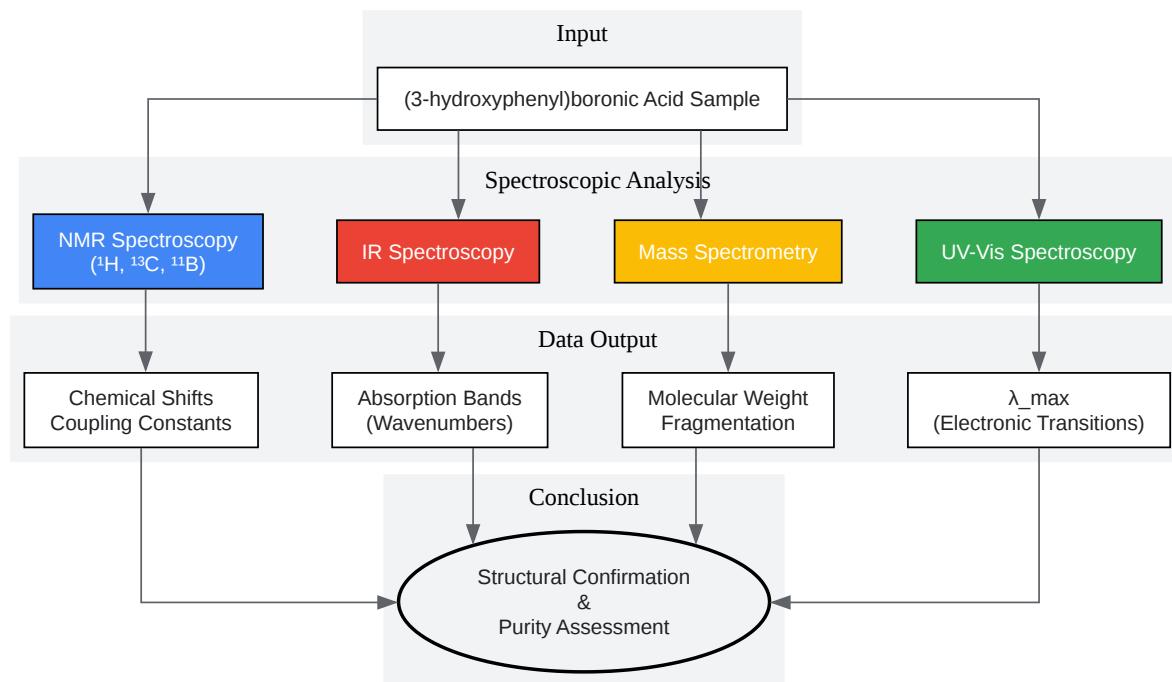
- Chromatography (Optional but Recommended): Inject the sample into an HPLC system (e.g., with a C18 column) to separate the analyte from any impurities before it enters the mass spectrometer. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.
- Ionization: The eluent from the HPLC is directed into the electrospray ionization (ESI) source of the mass spectrometer, operating in positive or negative ion mode.
- Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500 Da) to observe the molecular ion and any significant fragments.

UV-Vis Spectroscopy Protocol

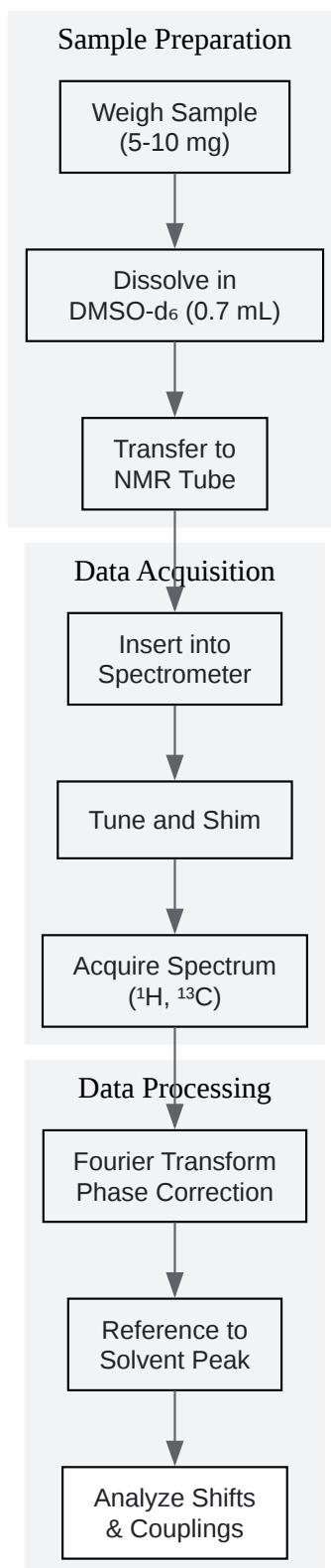
- Sample Preparation: Prepare a dilute solution of **(3-hydroxyphenyl)boronic acid** in a UV-transparent solvent (e.g., ethanol) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
- Cuvette Preparation: Rinse a quartz cuvette with the solvent. Fill the cuvette approximately three-quarters full with the solvent to be used as the blank.
- Baseline Correction: Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
- Sample Measurement: Empty the blank cuvette, rinse it with the sample solution, and then fill it with the sample solution.
- Data Acquisition: Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λ_{max}) is then determined.

Visualization of Analytical Workflows

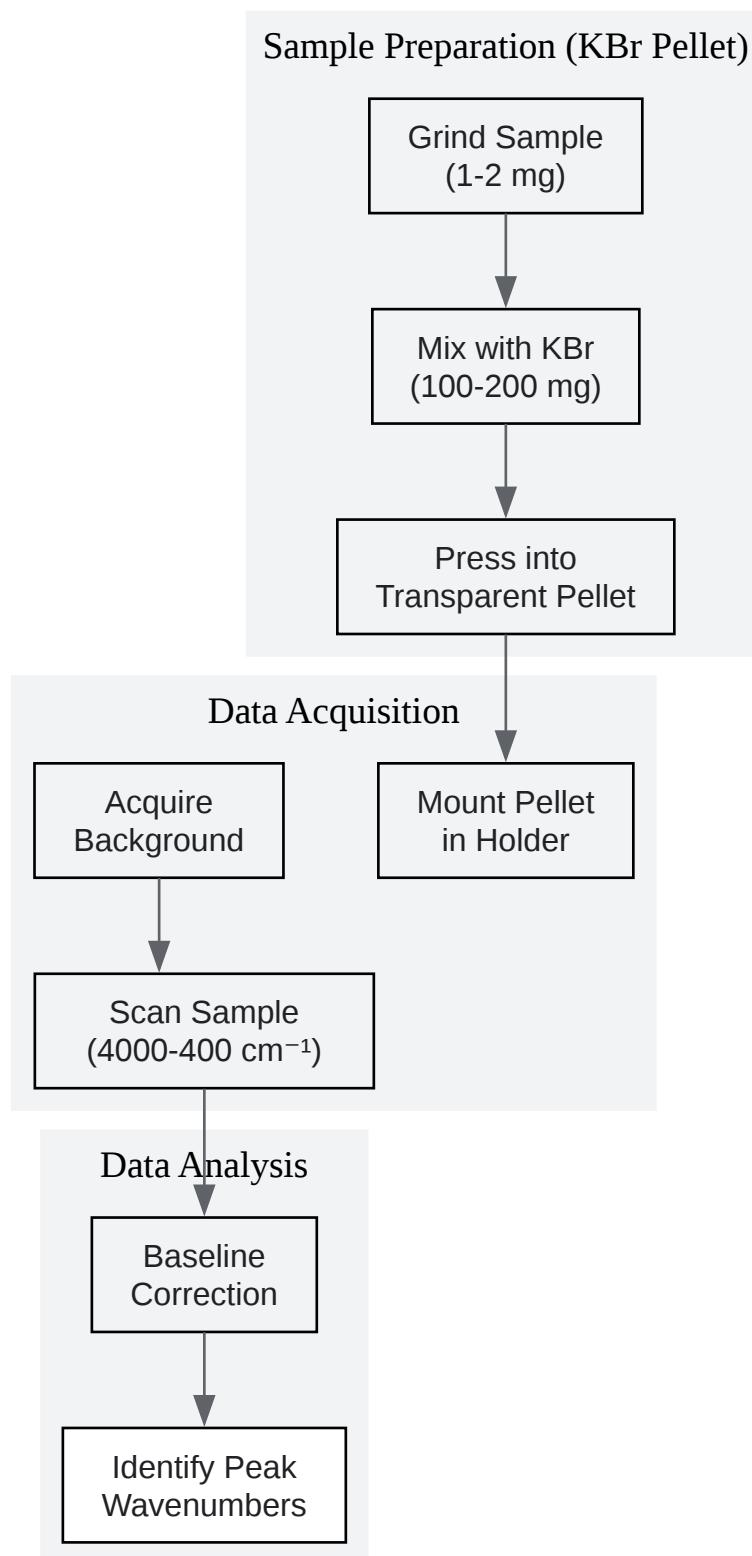
The following diagrams, generated using the DOT language, illustrate the logical workflows for spectral analysis and structural elucidation.

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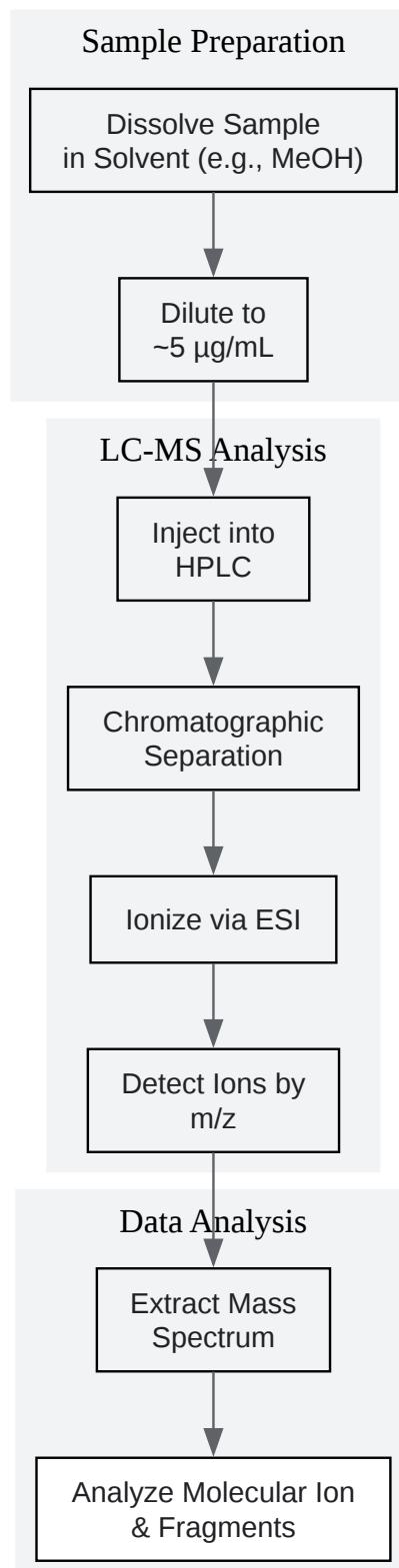
Caption: Overall workflow for the structural elucidation of **(3-hydroxyphenyl)boronic acid**.

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Caption: Experimental workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

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Caption: Experimental workflow for Fourier-Transform Infrared (FTIR) spectroscopy.



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Caption: Experimental workflow for Liquid Chromatography-Mass Spectrometry (LC-MS).

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